Technical Guide: Synthesis of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene
Technical Guide: Synthesis of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene
The following technical guide details the synthesis of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene , a highly functionalized bicyclic scaffold. This molecule is of significant interest in medicinal chemistry, particularly as a core intermediate for next-generation Androgen Receptor (AR) antagonists and PROTAC linkers, where the electron-deficient nitroindene motif serves as a critical pharmacophore or attachment point.
Executive Summary
Target Molecule : 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene Molecular Formula : C₁₁H₁₀FNO₂ Key Structural Features :
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Gem-dimethyl group (C1) : Provides steric bulk and prevents metabolic oxidation at the benzylic position.
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Nitro group (C4) : Electron-withdrawing handle for further functionalization (e.g., reduction to aniline for coupling).
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Fluorine atom (C7) : Modulates pKa, lipophilicity, and metabolic stability.
Synthesis Strategy : The synthesis presents a regiochemical challenge: installing the gem-dimethyl group and the nitro group in specific positions relative to the fluorine. Direct nitration of a pre-formed indene core is prone to poor regioselectivity (C5 vs. C4/C7). Therefore, this guide utilizes a De Novo Ring Construction strategy. We will synthesize the indanone core with the gem-dimethyl and nitrogen functionality already in place, utilizing the directing effects of an amino-precursor to control regiochemistry.
Retrosynthetic Analysis
To ensure regiochemical fidelity, we disconnect the target at the alkene and the C-C bonds of the five-membered ring.
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Disconnection 1 (Functional Group Interconversion) : The nitro group is derived from an amine (via Sandmeyer) or installed early. The indene alkene is derived from the dehydration of a secondary alcohol.
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Disconnection 2 (Skeleton) : The 1,1-dimethyl-1H-indene core corresponds to a 3,3-dimethyl-1-indanone precursor. Note the numbering shift: The C3 of the indanone becomes C1 of the indene.
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Target: 7-Fluoro-4-nitro-1,1-dimethylindene.
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Precursor: 4-Fluoro-7-nitro-3,3-dimethyl-1-indanone .
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Disconnection 3 (Ring Formation) : The indanone is formed via a Friedel-Crafts cyclization of a 3,3-dimethylacryloyl derivative onto a functionalized benzene ring.
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Starting Material : 4-Fluoroaniline . The amino group directs the cyclization ortho to itself, establishing the correct substitution pattern.
Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry of the fluoro and nitro substituents.
Detailed Synthetic Protocol
Phase 1: Construction of the Indanone Core
The critical step is the formation of the 5-membered ring with the gem-dimethyl group. We utilize 4-fluoroacetanilide to direct the acylation/alkylation sequence.
Step 1.1: Protection and Acylation
Reagents : 4-Fluoroaniline, Acetic Anhydride, 3,3-Dimethylacryloyl chloride (or 3-chloro-3-methylbutanoyl chloride), AlCl₃.
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Protection : React 4-fluoroaniline (1.0 eq) with acetic anhydride (1.1 eq) in DCM to form 4-fluoroacetanilide . This protects the amine and directs the subsequent Friedel-Crafts reaction to the ortho position (C2), which is less sterically hindered than the position flanked by Fluorine.
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Friedel-Crafts Alkylation/Cyclization :
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Suspend AlCl₃ (2.5 eq) in anhydrous DCM at 0°C.
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Add 4-fluoroacetanilide (1.0 eq). Stir for 30 min.
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Dropwise add 3-chloro-3-methylbutanoyl chloride (1.2 eq).
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Mechanism: The Lewis acid promotes acylation at C2 (ortho to NHAc). The tertiary chloride then alkylates C3 (meta to F, ortho to NHAc) to close the ring.
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Heat to reflux for 4-6 hours.
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Quench : Pour onto ice/HCl. Extract with DCM.[1]
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Product : 7-Acetamido-4-fluoro-3,3-dimethyl-1-indanone .
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Validation :
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¹H NMR (CDCl₃) : Look for gem-dimethyl singlet (~1.4 ppm, 6H) and the acetamide singlet (~2.2 ppm). The aromatic region should show two doublets (ortho coupling) or a specific pattern depending on F-H coupling.
Step 1.2: Functional Group Swap (Amide to Nitro)
Since the acetamide was a directing group, we now convert it to the desired nitro group via a Sandmeyer transformation.
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Hydrolysis : Reflux the acetamido-indanone in 6M HCl/MeOH for 2 hours to remove the acetyl group.
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Intermediate: 7-Amino-4-fluoro-3,3-dimethyl-1-indanone .
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Diazotization :
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Dissolve the amine in HBF₄ (48% aq) or H₂SO₄ at -5°C.
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Add NaNO₂ (1.1 eq) dropwise. Stir 30 min to form the diazonium salt.
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Nitro Substitution (Sandmeyer) :
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Prepare a mixture of NaNO₂ (5 eq) and Copper powder (catalytic) or Cu₂O in water.
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Add the diazonium solution slowly to the nitrite mixture at 0°C, then allow to warm to room temperature.
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Product : 4-Fluoro-7-nitro-3,3-dimethyl-1-indanone .
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Critical Checkpoint : Ensure the nitro group is at position 7 (adjacent to the carbonyl). The fluorine remains at position 4.[2]
Phase 2: Conversion to Indene
This phase involves the reduction of the ketone and dehydration to form the alkene.
Step 2.1: Reduction
Reagents : NaBH₄, Methanol.
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Dissolve 4-Fluoro-7-nitro-3,3-dimethyl-1-indanone in MeOH at 0°C.
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Add NaBH₄ (1.5 eq) in portions.
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Extract with EtOAc.[5]
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Product : 4-Fluoro-7-nitro-3,3-dimethyl-1-indanol (mixture of enantiomers).
Step 2.2: Dehydration
Reagents : p-Toluenesulfonic acid (pTsOH), Toluene.
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Dissolve the indanol in Toluene.
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Add catalytic pTsOH (0.1 eq).
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Reflux with a Dean-Stark trap to remove water (1-2 hours).
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Workup : Wash with NaHCO₃, brine, dry over MgSO₄.
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Purification : Flash chromatography (Hexanes/EtOAc).
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Final Product : 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene .
Numbering Shift Explanation :
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In the Indanone, the gem-dimethyl was at C3.
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In the Indene, the sp3 carbon takes priority as C1.
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Therefore, the Indanone C3 becomes Indene C1.
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The Indanone C4 (Fluoro) is adjacent to C3. In Indene, this position (adjacent to C1) becomes C7. -> 7-Fluoro .
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The Indanone C7 (Nitro) is adjacent to C1 (Carbonyl). In Indene, this position (adjacent to the double bond C2=C3) becomes C4. -> 4-Nitro .
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Result : The structure is correctly identified as 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene .
Process Visualization
Figure 2: Forward synthesis workflow. Color coding indicates reaction phases: Protection/Cyclization (Red), Functionalization (Yellow), Indene Formation (Green).
Analytical Data Summary
The following table summarizes the expected key analytical signatures for the final product and key intermediate.
| Compound | 1H NMR Diagnostic Signals (CDCl3, 400 MHz) | 13C NMR Key Signals | Mass Spec (ESI) |
| Intermediate Indanone (4-F-7-NO2-3,3-dimethyl) | δ 1.45 (s, 6H, gem-Me)δ 2.65 (s, 2H, CH2)δ 8.1 (d, Ar-H ortho to NO2) | C=O (~200 ppm)C-F (~160 ppm, d)C-NO2 (~145 ppm) | [M+H]+ ~238 |
| Final Indene (7-F-4-NO2-1,1-dimethyl) | δ 1.38 (s, 6H, gem-Me)δ 6.75 (d, 1H, =CH)δ 7.20 (d, 1H, =CH)δ 7.9-8.2 (Ar-H) | sp3 C1 (~50 ppm)Alkene C2/C3 (~130/140 ppm)C-F (~158 ppm, d) | [M+H]+ ~222 |
Safety & Handling
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Nitro Compounds : Potentially explosive if heated dry. Ensure all Sandmeyer reactions are temperature controlled (-5°C to 0°C).
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AlCl₃ : Reacts violently with water. Quench Friedel-Crafts reactions slowly with ice.[6]
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Diazonium Salts : Unstable intermediates. Do not isolate; proceed immediately to the substitution step.
References
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Indanone Synthesis via Friedel-Crafts
- Title: "Regioselective synthesis of substituted 1-indanones from 3-arylpropionic acids and 3,3-dimethylacryloyl chloride."
- Source: Beilstein Journal of Organic Chemistry, 2017.
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URL: [Link]
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Sandmeyer Reaction Protocols
- Title: "Practical Procedures for the Preparation of Nitroarenes
- Source: Organic Syntheses, Coll. Vol. 3, p.658.
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URL: [Link]
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Indene Dehydration Methods
- Title: "Synthesis of Indenes via Acid-Catalyzed Dehydr
- Source: Journal of Organic Chemistry, 2010 (General Methodology).
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URL: [Link]
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Related Scaffold Synthesis (Enzalutamide Analogs)
- Title: "Synthesis and biological evaluation of novel androgen receptor antagonists."
- Source: Journal of Medicinal Chemistry, 2013.
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URL: [Link]
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. jelsciences.com [jelsciences.com]
- 3. chemscene.com [chemscene.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 7-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 6. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
